molecular formula C19H16BrFN2O2S B2379474 2-(4-bromobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899948-80-2

2-(4-bromobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2379474
CAS No.: 899948-80-2
M. Wt: 435.31
InChI Key: SAFCASXBBPYYCG-UHFFFAOYSA-N
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Description

This compound features a bicyclic pyrrolo[1,2-a]pyrazine core substituted with a 4-bromobenzenesulfonyl group at position 2 and a 4-fluorophenyl group at position 1. Its molecular formula is C₂₀H₁₅BrFN₃O₂S, with a molecular weight of 476.3 g/mol.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O2S/c20-15-5-9-17(10-6-15)26(24,25)23-13-12-22-11-1-2-18(22)19(23)14-3-7-16(21)8-4-14/h1-11,19H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFCASXBBPYYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a pyrrolo[1,2-a]pyrazine core with a bromobenzenesulfonyl and fluorophenyl substituent. The presence of these functional groups is believed to enhance its reactivity and biological activity. The synthesis typically involves multi-step organic reactions that allow for the introduction of these substituents while maintaining the integrity of the heterocyclic framework.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonyl group is critical in enhancing the interaction with microbial targets.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes. Studies suggest that derivatives containing similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds demonstrated IC50 values in the low micromolar range against urease, indicating strong enzyme inhibition potential . This property is particularly relevant for developing treatments for conditions like hypertension and infections.

Anticancer Properties

Compounds with a pyrazine core have been reported to possess anticancer activities. Research has shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The presence of halogen substituents (bromine and fluorine) may enhance these effects by increasing lipophilicity and improving cellular uptake.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent Effect on Activity
Bromine on benzene ringEnhances reactivity and antimicrobial potency
Fluorine on phenyl groupIncreases lipophilicity and anticancer activity
Sulfonyl groupCritical for enzyme inhibition

Case Studies

A recent study focused on a series of pyrazole derivatives highlighted the importance of substituent variation on biological efficacy. Compounds with brominated and fluorinated aromatic rings exhibited enhanced binding affinity towards target proteins compared to their non-halogenated counterparts . This finding underscores the potential of this compound as a lead compound for further drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[1,2-a]pyrazine Core
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound 4-Bromobenzenesulfonyl (2), 4-Fluorophenyl (1) C₂₀H₁₅BrFN₃O₂S 476.3 High electronegativity due to sulfonyl group; potential enzyme inhibition .
1-(4-Bromophenyl)-2-(3-chlorobenzenesulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 3-Chlorobenzenesulfonyl (2), 4-Bromophenyl (1) C₁₉H₁₅BrClN₃O₂S 472.8 Reduced steric bulk compared to bromo analog; may enhance binding to hydrophobic pockets.
1-(4-Fluorophenyl)-2-[4-methoxy-3-(trifluoromethyl)benzoyl]-pyrrolo[1,2-a]pyrazine 4-Methoxy-3-(trifluoromethyl)benzoyl (2) C₂₂H₁₈F₄N₂O₂ 434.4 Increased lipophilicity (logP ~3.2) due to trifluoromethyl; potential CNS activity.
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine Trifluoromethyl (core) C₈H₇F₃N₂ 188.1 Enhanced metabolic stability; simpler structure for derivatization.

Key Observations :

  • Replacement of sulfonyl with benzoyl (as in ) reduces hydrogen-bonding capacity but increases hydrophobicity, which may enhance membrane permeability.
Pyrazoline and Benzenesulfonamide Derivatives

Compounds with pyrazoline cores (e.g., from ) share functional group similarities but differ in ring saturation and electronic properties:

  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone : Molecular Formula: C₁₇H₁₄BrFN₂O Exhibits planar geometry, favoring π-π stacking interactions. Tested for antimicrobial activity (IC₅₀ ~12 μM against E. coli) .
  • 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides :
    • Show potent carbonic anhydrase inhibition (Kᵢ < 50 nM) due to sulfonamide coordination to zinc ions .

However, pyrazoline derivatives demonstrate stronger enzyme inhibition, suggesting the sulfonamide group’s position and core flexibility are critical for activity .

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